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molecular formula C10H13N3O3S B8341814 Ethyl {[(5-methoxypyridin-2-yl)amino]carbonothioyl}carbamate

Ethyl {[(5-methoxypyridin-2-yl)amino]carbonothioyl}carbamate

Cat. No. B8341814
M. Wt: 255.30 g/mol
InChI Key: RGUIBKYPRDGCTL-UHFFFAOYSA-N
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Patent
US08304557B2

Procedure details

In the same manner as in Reference Example 30 and using 5-methoxypyridin-2-amine (1.05 g, 8.43 mmol), DMSO (5 mL) and ethyl isothiocyanatoformate (1.44 g, 11.0 mmol) as starting materials, the title compound (1.34 g, 62%) was obtained as a white solid.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([NH2:9])=[N:7][CH:8]=1.[N:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:11]=[S:12]>CS(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:11]([NH:10][C:13](=[O:14])[O:15][CH2:16][CH3:17])=[S:12])=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
COC=1C=CC(=NC1)N
Step Two
Name
Quantity
1.44 g
Type
reactant
Smiles
N(=C=S)C(=O)OCC
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=NC1)NC(=S)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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